2,4-Dimethoxy-1,3,5-triazine
Overview
Description
2,4-Dimethoxy-1,3,5-triazine is a stable, yet highly reactive, peptide coupling agent . It is reported as a useful coupling reagent for the purification of peptides . The molecular weight of 2,4-Dimethoxy-1,3,5-triazine is 141.13 .
Synthesis Analysis
DMTMM, a derivative of 2,4-Dimethoxy-1,3,5-triazine, is prepared by the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) . Another method involves the reaction of dicyandiamide with nitriles under microwave irradiation .Molecular Structure Analysis
The conformational analysis of the 2,4-dimethoxy-1,3,5-triazine molecule was carried out and the most stable molecular structure was predicted .Chemical Reactions Analysis
2,4-Dimethoxy-1,3,5-triazine is involved in catalytic amide-forming reactions . It also reacts with phenolate ions in nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
2,4-Dimethoxy-1,3,5-triazine is a solid substance that should be stored in a dry, room-temperature environment .Scientific Research Applications
Peptide Coupling Agent
- Application Summary : 2,4-Dimethoxy-1,3,5-triazine is used as a peptide coupling agent for the purification of peptides .
- Methods of Application : It is used in the synthesis of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride through coupling with N-methylmorpholine in tetrahydrofuran .
Synthesis of Triazine Derivatives
- Application Summary : 2,4-Dimethoxy-1,3,5-triazine is used in the synthesis of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups .
- Methods of Application : The synthesis involves sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .
Organic Phase Change Materials
- Application Summary : Triazine derivatives, including 2,4-Dimethoxy-1,3,5-triazine, have been studied for their potential as organic phase change materials with inherently low flammability .
- Methods of Application : A series of triazine-based compounds have been prepared starting from 1,3,5-triazine, 2,4,6-triamino-1,3,5-triazine (melamine), 2,4-dichloro-6-methoxy-1,3,5-triazine and 2-chloro-4,6-dimethoxy-1,3,5-triazine via either alkylation or amidation .
- Results or Outcomes : Depending on the functional group introduced, the melting point of these 1,3,5-triazine derivatives ranged from 43 °C to 190 °C, while the enthalpy change of melting ranged from 47 to 150 J g −1 .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,4-dimethoxy-1,3,5-triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-9-4-6-3-7-5(8-4)10-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRBAVAYPRSMRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=N1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00288124 | |
Record name | 2,4-dimethoxy-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00288124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethoxy-1,3,5-triazine | |
CAS RN |
1898-72-2 | |
Record name | 1898-72-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54277 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-dimethoxy-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00288124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dimethoxy-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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